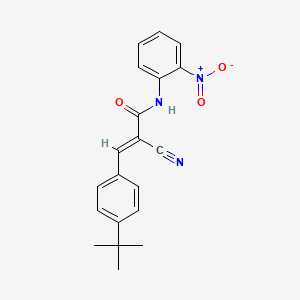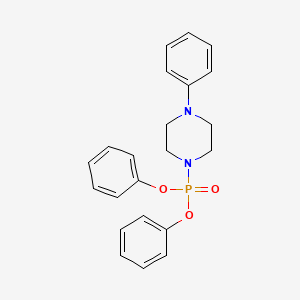
1-butyl-N-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
Übersicht
Beschreibung
1-butyl-N-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a pyrrolidine ring, a fluorophenyl group, and a carboxamide moiety. Its distinct molecular configuration makes it a subject of study in medicinal chemistry, pharmacology, and other scientific disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-N-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. The fluorophenyl group is then introduced through a substitution reaction, followed by the formation of the carboxamide moiety. Common reagents used in these reactions include butylamine, 4-fluorobenzoyl chloride, and pyrrolidine-3-carboxylic acid. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reagents are combined under controlled conditions. The process may include steps such as purification through recrystallization or chromatography to ensure the final product’s purity and quality.
Analyse Chemischer Reaktionen
Types of Reactions
1-butyl-N-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the compound, potentially altering its biological activity.
Reduction: Reduction reactions can convert carbonyl groups to alcohols, impacting the compound’s properties.
Substitution: The fluorophenyl group can be substituted with other functional groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1-butyl-N-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential therapeutic effects and as a lead compound for drug development.
Pharmacology: Researchers investigate its interactions with biological targets to understand its pharmacokinetics and pharmacodynamics.
Biology: The compound is used in studies to explore its effects on cellular processes and pathways.
Industry: It may be utilized in the development of new materials or as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 1-butyl-N-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways. The exact pathways and targets can vary depending on the specific application and context of the research.
Vergleich Mit ähnlichen Verbindungen
1-butyl-N-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide can be compared to other similar compounds, such as:
1-butyl-N-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide: This compound has a chlorophenyl group instead of a fluorophenyl group, which may result in different chemical and biological properties.
1-butyl-N-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide: The presence of a methyl group can influence the compound’s reactivity and interactions with biological targets.
1-butyl-N-(4-nitrophenyl)-5-oxopyrrolidine-3-carboxamide: The nitro group can significantly alter the compound’s electronic properties and its behavior in chemical reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological characteristics.
Eigenschaften
IUPAC Name |
1-butyl-N-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O2/c1-2-3-8-18-10-11(9-14(18)19)15(20)17-13-6-4-12(16)5-7-13/h4-7,11H,2-3,8-10H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSCWVQZPNMFJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC(CC1=O)C(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-methoxy-5-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzyl]-2-furamide](/img/structure/B4558242.png)
![2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]-N-phenylhydrazinecarboxamide](/img/structure/B4558245.png)

![4-[(4-Nitrophenyl)sulfanyl]benzyl 4-anilino-4-oxobutanoate](/img/structure/B4558250.png)
![8,9-dimethyl-2-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4558253.png)
![2-[[5-(3-Chloro-4-methylphenyl)furan-2-yl]methylamino]-2-methylpropan-1-ol;hydrochloride](/img/structure/B4558263.png)
![N-cyclopentyl-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4558274.png)
![1-[2-(4-Chlorophenyl)ethyl]-3-[4-(phenylamino)phenyl]thiourea](/img/structure/B4558278.png)
![2-[(2,4-difluorophenoxy)acetyl]-N-(2,5-dimethoxyphenyl)hydrazinecarboxamide](/img/structure/B4558286.png)


![2-[3-oxo-1-[2-oxo-2-(2-thienyl)ethyl]-3-(2-thienyl)propyl]benzoic acid](/img/structure/B4558308.png)

